![molecular formula C26H22O3 B12603601 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one CAS No. 876751-51-8](/img/structure/B12603601.png)
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,6-diphenylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s aromatic structure allows it to interact with cell membranes and other hydrophobic environments, influencing its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
Uniqueness
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
876751-51-8 |
|---|---|
Molecular Formula |
C26H22O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C26H22O3/c27-24-10-6-18(7-11-24)14-22-16-21(20-4-2-1-3-5-20)17-23(26(22)29)15-19-8-12-25(28)13-9-19/h1-15,21,27-28H,16-17H2 |
InChI Key |
SKCPLMIBJNFLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


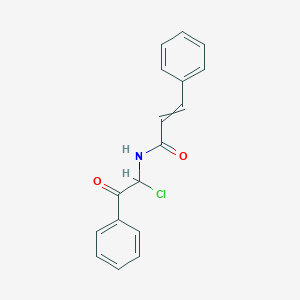
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
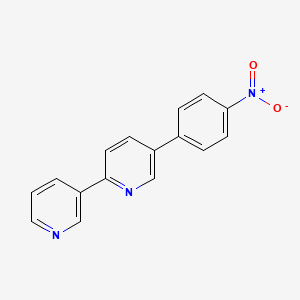
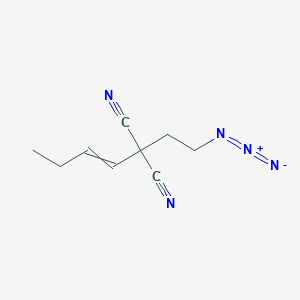
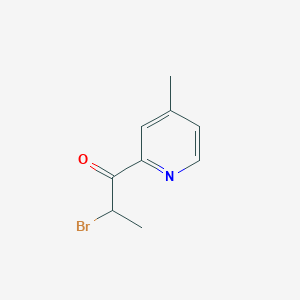


![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
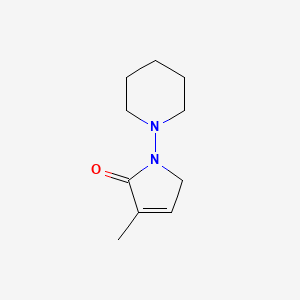
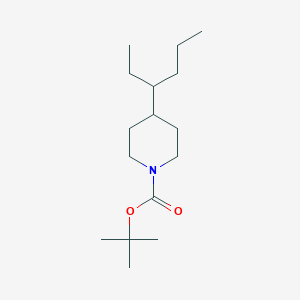
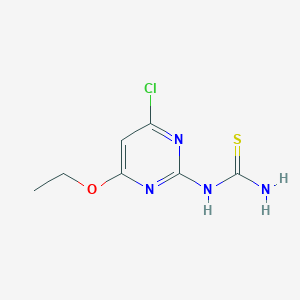
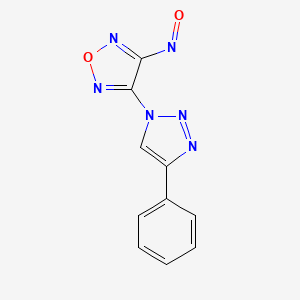
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
